molecular formula C10H7BrN2O2 B5812668 5-bromo-3-(2-nitrovinyl)-1H-indole

5-bromo-3-(2-nitrovinyl)-1H-indole

Cat. No.: B5812668
M. Wt: 267.08 g/mol
InChI Key: QZIAWMREHPRQEK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-(2-nitrovinyl)-1H-indole is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.96909 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

5-Bromo-3-(2-Nitrovinyl)-1H-Indole and its derivatives are studied for their unique structural properties. For instance, Garcia et al. (1999) analyzed the structures of 3-substituted 5-nitroindoles, revealing how the nitro groups are rotated out of the plane of the indole backbone, influencing the compound's chemical behavior and potential applications (Garcia, Billodeaux, & Fronczek, 1999).

Antifungal Activity

Some derivatives of this compound exhibit notable antifungal properties. Canoira et al. (1989) synthesized 3-(2′-nitrovinyl)indoles and discovered that certain derivatives displayed antifungal activity against Candida albicans, comparable to ketoconazole, a commonly used antifungal drug (Canoira et al., 1989).

Synthesis Techniques

Research into efficient synthesis methods for this compound derivatives is ongoing. Baron et al. (2012) demonstrated a solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole, showcasing a method that avoids preliminary NH protection, leading to improved synthesis efficiency (Baron, Métay, Lemaire, & Popowycz, 2012).

Fluorescence Applications

Singh and Ansari (2017) synthesized fluorescent organic nanoparticles of 3-styrylindoles, including a derivative of this compound. These nanoparticles showed potential for applications in fluorescence due to their unique emission characteristics (Singh & Ansari, 2017).

Crystal Structure and Thermal Analysis

Barakat et al. (2017) conducted a detailed analysis of the crystal structure and thermal properties of a compound closely related to this compound. They provided insights into intermolecular interactions and thermal stability, essential for understanding the compound's potential in various applications (Barakat et al., 2017).

Safety and Hazards

The safety data sheet for “5-bromo-3-(2-nitrovinyl)-1H-indole” suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . Specific hazards arising from the chemical are not available .

Future Directions

While specific future directions for “5-bromo-3-(2-nitrovinyl)-1H-indole” are not available, similar compounds have shown potential in various biological applications .

Properties

IUPAC Name

5-bromo-3-[(E)-2-nitroethenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIAWMREHPRQEK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(2-nitrovinyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.